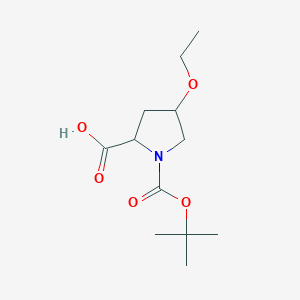

(4R)-1-Boc-4-ethoxy-D-proline

Description

Significance of Proline and its Derivatives as Chiral Scaffolds in Organic and Medicinal Chemistry

Proline and its derivatives are of paramount importance in organic and medicinal chemistry due to their unique structural and functional properties. The rigid five-membered pyrrolidine (B122466) ring of proline restricts the conformational flexibility of molecules into which it is incorporated, a feature highly valued in drug design and the synthesis of bioactive peptides. researchgate.netmdpi.com This conformational constraint can direct the spatial orientation of substituents, enabling precise interactions with biological targets like enzymes and receptors. mdpi.comresearchgate.net

Proline derivatives serve as versatile chiral scaffolds and are frequently used as asymmetric catalysts in a variety of organic reactions, including aldol (B89426) and Mannich reactions. researchgate.netthieme-connect.com Their role as building blocks extends to the creation of peptidomimetics, compounds that mimic the structure of natural peptides but often have improved stability and bioavailability. mdpi.comsigmaaldrich.com The incorporation of substituted prolines, particularly at the 4-position, has been a key strategy in developing enzyme inhibitors, such as those targeting angiotensin-converting enzyme (ACE), and in modulating the stability of synthetic collagens. researchgate.netnih.govresearchgate.net The wide range of chemical and biological applications has spurred extensive research into new methods for synthesizing functionally and structurally diverse proline analogues. researchgate.netacs.org

Overview of D-Proline Derivatives and Their Unique Stereochemical Properties

While L-proline is the naturally occurring enantiomer found in proteins, its counterpart, D-proline, is an unnatural amino acid that offers unique stereochemical advantages in chemical synthesis and drug discovery. thieme-connect.com The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. nih.gov The use of D-proline derivatives can lead to compounds with different three-dimensional structures compared to their L-isomers, which can result in altered or enhanced biological effects. mdpi.com

In several instances, D-proline-based compounds have demonstrated greater potency as enzyme inhibitors than the corresponding L-proline derivatives. mdpi.com For example, studies on metalloprotease inhibitors have shown that derivatives synthesized from (2R,4R)-4-hydroxyproline (a D-proline isomer) were more potent than analogues derived from L-proline scaffolds. mdpi.com The specific configuration of D-proline derivatives can facilitate a better fit within the binding sites of enzymes or receptors, highlighting the importance of this chiral scaffold in designing highly selective therapeutic agents. mdpi.commdpi.com The stereogenicity of the carbons in the pyrrolidine ring allows for a diverse spatial arrangement of substituents, which is a key factor in guiding molecular recognition and biological function. nih.gov

Rationale for tert-Butoxycarbonyl (Boc) Protection in Proline Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine function in amino acids, including proline, during chemical synthesis. wikipedia.orgjk-sci.com Its primary purpose is to prevent the nucleophilic amine group from participating in unintended side reactions while other parts of the molecule are being modified. organic-chemistry.org The Boc group is introduced by reacting the proline derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com

The popularity of the Boc group stems from its specific chemical properties. It is stable under a wide range of conditions, including basic hydrolysis and various nucleophilic attacks, which allows for selective modifications elsewhere in the molecule. organic-chemistry.orgtcichemicals.com Crucially, the Boc group is acid-labile, meaning it can be easily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. wikipedia.orgjk-sci.com This ease of removal, which often produces gaseous byproducts like carbon dioxide and isobutylene, simplifies the purification process. jk-sci.com This strategy of protection and deprotection is fundamental to multi-step processes like peptide synthesis, where sequential addition of amino acids is required. organic-chemistry.orgnih.gov The choice of the N-protecting group, such as Boc, can also influence the stereochemical outcome of reactions on the proline ring. nih.gov

| Attribute of Boc Group | Description | Typical Reagents/Conditions for Deprotection |

| Nature | Acid-labile protecting group for amines. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). wikipedia.orgjk-sci.com |

| Stability | Stable to most bases and nucleophiles. organic-chemistry.org | Hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate (B1210297). wikipedia.org |

| Application | Prevents unwanted reactions of the amine group during synthesis. | Aluminum chloride (AlCl₃) for selective cleavage. wikipedia.org |

| Orthogonality | Allows for use with base-labile protecting groups (e.g., Fmoc) in complex syntheses. | Trimethylsilyl iodide followed by methanol. wikipedia.org |

Contextualizing (4R)-1-Boc-4-ethoxy-D-proline within the Landscape of Unnatural Amino Acids

This compound is classified as an unnatural amino acid derivative. Unnatural amino acids are not among the 20 common proteinogenic amino acids but are invaluable as building blocks in medicinal chemistry. sigmaaldrich.comnih.gov Their incorporation into peptides can lead to peptidomimetics with enhanced potency, greater stability against enzymatic degradation, and improved pharmacokinetic profiles. sigmaaldrich.com

This specific compound combines several key features:

D-Proline Scaffold : The use of the D-enantiomer provides a distinct three-dimensional structure compared to natural L-proline derivatives. mdpi.comthieme-connect.com

4-Ethoxy Group : The ethoxy (-OCH₂CH₃) substituent at the 4-position is a key modification. Compared to a hydroxyl group found in hydroxyproline, the ethoxy group alters the molecule's polarity, hydrogen bonding capability, and steric profile. This modification can influence the conformational preference of the pyrrolidine ring and its binding affinity. nih.govresearchgate.net

N-Boc Protection : The Boc group ensures the amine is protected, making the compound a ready-to-use building block for further synthetic steps, such as its incorporation into a peptide chain. wikipedia.orgorganic-chemistry.org

Structurally related compounds like (4R)-1-Boc-4-fluoro-D-proline are known to be used in the preparation of peptidomimetics. medchemexpress.com Therefore, this compound is a highly specialized synthetic intermediate, designed for the rational construction of novel peptides and other complex molecules with potential therapeutic applications. google.com

| Component | Significance in this compound |

| D-Proline Core | Unnatural amino acid scaffold; provides unique stereochemistry. thieme-connect.com |

| (4R)-Ethoxy Substituent | Modifies polarity and steric properties; influences ring conformation and biological interactions. researchgate.net |

| 1-Boc Group | Protects the amine for controlled use in multi-step synthesis. jk-sci.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO5 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |

InChI Key |

UPAHQJOZYJQXQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Stereochemical Foundations and Chiral Control in 4r 1 Boc 4 Ethoxy D Proline Synthesis and Reactions

Elucidation of the (2R,4R) Stereochemistry of the Pyrrolidine (B122466) Ring System

The defining structural feature of (4R)-1-Boc-4-ethoxy-D-proline is its pyrrolidine ring, a five-membered saturated heterocycle. The designation "(4R)" specifies the stereochemical configuration at the 4th position of this ring, where the ethoxy group is attached. In the context of D-proline derivatives, the stereocenter at the 2nd position, where the carboxylic acid group is attached, is inherently in the (R) configuration. Therefore, the full stereochemical description of the pyrrolidine ring in this compound is (2R,4R).

The stereochemistry of the pyrrolidine ring is fundamental to the molecule's interactions with other chiral molecules, such as enzymes and receptors in biological systems. This specificity is a key reason for the interest in synthesizing enantiomerically pure proline derivatives. nih.gov

Strategies for Enantioselective Synthesis and Diastereocontrol

The synthesis of this compound with high stereochemical purity requires carefully designed synthetic routes that control the formation of the desired stereoisomer over others. A common and effective strategy starts with a readily available chiral precursor, a technique known as a "chiral pool" synthesis.

A prominent starting material for this purpose is cis-4-hydroxy-D-proline. researchgate.net This compound already possesses the desired (2R,4R) stereochemistry at the C2 and C4 positions. The synthesis then involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group and subsequent etherification of the hydroxyl group to introduce the ethoxy moiety. researchgate.net

Key Synthetic Steps:

N-Protection: The secondary amine of cis-4-hydroxy-D-proline is protected with a Boc group, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com This step is crucial to prevent unwanted side reactions of the amine in subsequent steps.

Etherification: The hydroxyl group at the C4 position is converted to an ethoxy group. This can be achieved through various etherification methods, such as the Williamson ether synthesis, which involves deprotonating the alcohol with a base to form an alkoxide, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

An alternative approach involves the use of other 4-substituted proline derivatives and stereospecific conversion reactions. For example, methods have been developed for the stereospecific conversion of 4-hydroxyproline (B1632879) derivatives to other 4-substituted prolines with either retention or inversion of configuration at the C4 position. nih.govacs.org These methods often employ reactions like the Mitsunobu reaction or Sₙ2 reactions on activated hydroxyl groups. nih.gov

Diastereocontrol is also a critical consideration, especially when creating new stereocenters. In the context of synthesizing derivatives of this compound, maintaining the integrity of the existing (2R,4R) stereochemistry is the primary goal. However, in broader proline chemistry, diastereoselective reactions are employed to introduce additional substituents with a specific spatial orientation relative to the existing chiral centers. bohrium.com

Impact of Stereochemistry on Conformation and Reactivity of 4-Substituted D-Proline Derivatives

The stereochemistry at the C4 position of the pyrrolidine ring has a profound influence on the conformational preferences and reactivity of D-proline derivatives. The substituent at this position can exert both steric and stereoelectronic effects that dictate the ring's pucker and the orientation of the substituents. nih.govacs.org

The pyrrolidine ring of proline can adopt two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up), relative to the plane defined by the other four ring atoms. The stereochemistry of the C4 substituent significantly influences the equilibrium between these two puckers. For instance, an electron-withdrawing substituent at the 4R position in a D-proline derivative can favor a specific ring conformation due to stereoelectronic effects like the gauche effect. beilstein-journals.org

This conformational preference, in turn, affects the cis-trans isomerization of the amide bond preceding the proline residue in a peptide chain. The exo ring pucker tends to stabilize the trans amide bond, while the endo pucker is more favorable for the cis amide bond. scispace.com This is a critical aspect of peptide and protein structure and function, as the cis-trans isomerization of prolyl bonds can be a rate-limiting step in protein folding. nih.govsigmaaldrich.com

Isomerization Phenomena in Proline Derivatives and Their Management in Synthesis

Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, is a key consideration in the synthesis and handling of proline derivatives. The most significant isomerization for proline-containing molecules is the cis-trans isomerization of the peptide bond preceding the proline nitrogen. nih.gov

Due to the cyclic nature of proline, the energy barrier for rotation around the Xaa-Pro peptide bond is lower than for other amino acids, leading to a significant population of both cis and trans isomers in solution. sigmaaldrich.com The equilibrium between these isomers can be influenced by the solvent, temperature, and the nature of the substituents on the proline ring. acs.org

In the context of synthesizing this compound, while the primary concern is maintaining the stereochemical integrity of the chiral centers, the potential for cis-trans isomerization of the carbamate (B1207046) group should be acknowledged, although it is generally less dynamic than the peptide bond isomerization in peptides.

During synthesis, the management of potential isomerization primarily involves the careful selection of reaction conditions and protecting groups. The use of the Boc protecting group on the nitrogen helps to control the reactivity of the amine. Furthermore, performing reactions at controlled temperatures can minimize unwanted side reactions and epimerization (isomerization at a chiral center). For instance, racemization at the α-carbon (C2) can be a concern under harsh basic or acidic conditions, and thus, reaction conditions are chosen to minimize this possibility. researchgate.net

Advanced Synthetic Methodologies for 4r 1 Boc 4 Ethoxy D Proline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ub.eduamazonaws.com For (4R)-1-Boc-4-ethoxy-D-proline, the analysis reveals several logical disconnections.

The primary strategic disconnections for the target molecule are:

C-N Bond of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is an amide linkage that can be retrosynthetically cleaved to reveal the secondary amine of the proline ring and Boc-anhydride. This is a standard protection step in peptide synthesis. organic-chemistry.org

C-O Ether Bond: The ethoxy group at the C4 position is connected via an ether linkage. This bond can be disconnected to identify a 4-hydroxy-D-proline derivative as a key intermediate and an ethylating agent. This points towards a Williamson ether synthesis or a related etherification reaction as a key synthetic step.

Pyrrolidine (B122466) Ring: The core proline structure can be traced back to D-proline or, more specifically, a derivative that already contains functionality at the C4 position, such as 4-hydroxy-D-proline.

This analysis suggests a synthetic strategy commencing with a suitably substituted D-proline precursor, most logically (2R, 4R)-4-hydroxy-D-proline (trans-4-hydroxy-D-proline). The synthesis would then involve the protection of the nitrogen atom, followed by the stereoselective introduction of the ethoxy group at the C4 position.

Synthesis from D-Proline Precursors

The most direct and commonly employed routes to this compound begin with D-proline or its hydroxylated analogues. These methods offer good control over the stereochemistry at the C2 and C4 positions.

N-Protection Strategies: Implementation of the Boc Group

The protection of the secondary amine of the proline ring is a crucial initial step to prevent unwanted side reactions during subsequent functionalization. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its straightforward removal under acidic conditions. semanticscholar.org

The standard procedure for introducing the Boc group involves the reaction of the proline derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. google.com Various conditions have been reported for the N-Boc protection of hydroxyproline, which are summarized in the table below.

| Starting Material | Reagents | Solvent(s) | Conditions | Yield | Reference |

| 4-hydroxy-L-proline | (Boc)₂O, DMAP | Dichloromethane (B109758) (DCM) | 20–30°C, 12 hours | >90% | |

| trans-4-hydroxy-L-proline | (Boc)₂O | Water | Not specified | Not specified | google.com |

| 4-hydroxy-L-proline | (Boc)₂O, DMAP | Dichloromethane (DCM) | 20-30°C, overnight | Not specified | google.com |

This table is interactive. Data can be sorted and filtered.

The reaction is typically high-yielding and proceeds cleanly, providing the N-protected intermediate ready for the next synthetic step.

Stereoselective Introduction of the Ethoxy Group at the 4-Position

With the nitrogen atom protected, the next critical step is the introduction of the ethoxy group at the C4 position with the correct (R) stereochemistry. Starting from (2R, 4R)-1-Boc-4-hydroxy-D-proline, a Williamson ether synthesis is a common approach. This involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl iodide or ethyl bromide. This reaction proceeds with retention of configuration at the C4 center.

An alternative method that ensures stereochemical control is the Mitsunobu reaction. nih.gov If the starting material were the cis-isomer, (2R, 4S)-1-Boc-4-hydroxy-D-proline, reaction with ethanol (B145695) under Mitsunobu conditions (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) would proceed with inversion of stereochemistry at the C4 position, yielding the desired (4R)-ethoxy product.

Routes from 4-Hydroxy-D-proline Analogues

The most practical and efficient syntheses of this compound utilize commercially available 4-hydroxy-D-proline as the starting material. Specifically, trans-4-hydroxy-D-proline, which has the (2R, 4R) configuration, is the ideal precursor.

N-Protection: trans-4-hydroxy-D-proline is first protected with a Boc group as described in section 3.2.1 to yield (2R, 4R)-1-Boc-4-hydroxy-D-proline. google.com

Etherification: The hydroxyl group of the N-protected intermediate is then etherified. For instance, treatment with sodium hydride and ethyl iodide in an aprotic solvent like tetrahydrofuran (B95107) (THF) at room temperature or slightly elevated temperature would yield the target compound, this compound. The stereochemistry at C4 is retained during this Sₙ2 reaction.

This route is highly efficient as it builds upon a readily available chiral pool starting material, ensuring the correct absolute stereochemistry of the final product. researchgate.net

Alternative Synthetic Pathways for 4-Substituted D-Proline Analogues

While the routes from 4-hydroxy-D-proline are the most direct, alternative pathways exist for the synthesis of 4-substituted proline analogues, which could be adapted for the synthesis of the target compound.

Approaches Involving Oxo-Proline Intermediates

An alternative strategy involves the use of a 4-oxo-proline intermediate. This approach offers a divergent point for the introduction of various substituents at the C4 position. The synthesis proceeds via the following steps:

Oxidation: (2R, 4R)-1-Boc-4-hydroxy-D-proline can be oxidized to the corresponding ketone, (2R)-1-Boc-4-oxo-D-proline. A variety of oxidizing agents can be used, such as those based on chromium, or milder conditions like Swern or Dess-Martin oxidation. A patented process describes the oxidation using trichloroisocyanuric acid (TCCA) and a catalytic amount of TEMPO. google.com

Stereoselective Reduction: The resulting 4-oxo intermediate can then be stereoselectively reduced to the corresponding 4-hydroxy derivative. The choice of reducing agent is critical to control the stereochemistry of the newly formed hydroxyl group. For instance, using a bulky reducing agent might favor attack from the less hindered face, leading to a specific stereoisomer.

Etherification: Once the desired (4R)-hydroxy stereoisomer is obtained, it can be converted to the ethoxy derivative as described previously (Section 3.2.2).

This pathway, while potentially longer, provides access to a versatile intermediate, (2R)-1-Boc-4-oxo-D-proline, which is a valuable building block for creating a library of 4-substituted proline analogues. researchgate.net

Derivatization from Other 4-Substituents (e.g., 4-amino, 4-fluoro, 4-methyl)

The synthesis of this compound can be approached through the derivatization of other readily available 4-substituted proline analogs. This strategy offers flexibility and can be advantageous depending on the starting material's availability and the desired stereochemistry.

From 4-amino-D-proline: The conversion of a 4-amino group to a 4-ethoxy group is not a direct, single-step transformation. A potential synthetic route could involve the diazotization of the 4-amino group, followed by a nucleophilic substitution with ethanol. However, this reaction can be prone to side reactions and may require careful optimization to achieve a good yield of the desired ethoxy product. An alternative approach involves the conversion of the amino group into a better leaving group before substitution.

While a direct synthesis from (4R)-1-Boc-4-amino-D-proline to the ethoxy derivative is not explicitly detailed in the provided search results, the synthesis of (4R)-1-(tert-butoxycarbonyl)-4-amino-D-proline itself is described. An efficient route starts from cis-4-hydroxy-D-proline, utilizing reagents like sodium azide (B81097) and triphenylphosphine (B44618). researchgate.net This highlights the accessibility of the 4-amino precursor for potential further derivatization.

From 4-fluoro-D-proline: The carbon-fluorine bond is generally strong and less reactive, making the direct displacement of a fluoro group with an ethoxy group challenging under standard conditions. More forcing conditions, such as using a strong base like sodium ethoxide, might be required. However, such conditions could lead to elimination side reactions or epimerization at adjacent stereocenters.

The synthesis of 4-fluoroprolines often starts from 4-hydroxyproline (B1632879), where the hydroxyl group is activated and then displaced by a fluoride (B91410) ion. nih.gov For instance, (2S,4S)-4-fluoroproline can be synthesized from (2S,4R)-4-hydroxyproline (HypOH) via activation of the hydroxyl group with trifluoromethanesulfonic anhydride (B1165640) followed by displacement with tetra-n-butylammonium fluoride (TBAF). nih.gov This suggests that a more viable route to this compound might involve starting from a 4-hydroxyproline derivative and performing an etherification reaction, rather than a substitution on a 4-fluoro analog.

From 4-methyl-D-proline: Direct conversion of a methyl group to an ethoxy group is not a feasible synthetic transformation. Therefore, (4R)-1-Boc-4-methyl-D-proline is not a suitable precursor for the synthesis of this compound. The synthesis of 4-methylproline analogs themselves involves distinct synthetic routes, often starting from different precursors. biosynth.comscbt.com

A more general and practical approach for accessing diverse 4-substituted prolines is "proline editing". acs.orgnih.gov This method involves incorporating Fmoc-hydroxyproline into a peptide during solid-phase synthesis, followed by selective modification of the hydroxyl group. nih.gov This strategy allows for the introduction of a wide range of functionalities at the 4-position, including ethers, through reactions like Mitsunobu or Williamson ether synthesis. acs.orgnih.gov

| Starting 4-Substituent | Potential Derivatization Strategy | Feasibility & Key Challenges | Alternative Approach |

|---|---|---|---|

| 4-amino | Diazotization followed by substitution with ethanol. | Potentially low yield due to side reactions. Requires careful optimization. | Conversion of the amino group to a better leaving group prior to substitution. |

| 4-fluoro | Nucleophilic substitution with sodium ethoxide. | Difficult due to strong C-F bond. Risk of elimination and epimerization. | Start from 4-hydroxyproline and perform etherification. |

| 4-methyl | Direct conversion is not feasible. | Not a viable synthetic route. | Synthesize from a different precursor. |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and the nature of the protecting groups.

A common precursor for introducing the ethoxy group is a 4-hydroxyproline derivative. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group followed by reaction with an ethyl halide, is a standard method.

Key Optimization Parameters for Etherification of 4-Hydroxyproline:

Base: Strong bases like sodium hydride (NaH) are effective for deprotonating the hydroxyl group. The choice of base can influence the reaction rate and the formation of byproducts.

Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.

Temperature: The reaction temperature needs to be carefully controlled. Lower temperatures may lead to slow reaction rates, while higher temperatures can promote side reactions.

Ethylating Agent: Ethyl iodide or ethyl bromide are common choices. The reactivity and cost of the reagent are factors to consider.

A study on the synthesis of related proline derivatives highlighted the importance of catalyst selection and reaction conditions in achieving high yields and stereoselectivity. bohrium.com For instance, in Rh(III)-catalyzed C-H activation/annulation reactions to form spiro-[indene-proline] derivatives, different catalytic systems and conditions were tested to optimize the process. bohrium.com Similarly, the development of a second-generation process for another proline derivative focused on establishing cyclopropanation conditions that predominantly yielded the desired stereoisomer by altering factors like the silyl (B83357) ether protecting group. acs.org

The synthesis of N-Boc-protected amino acids often involves the use of di-tert-butyl dicarbonate (Boc-anhydride). The reaction conditions for this protection step can also be optimized. For example, a process for preparing (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline was improved by conducting the reaction with di-tert-butyl dicarbonate in water alone, which reduced the reaction time without compromising purity. google.com

| Reaction Step | Parameter | Conditions & Considerations for Optimization | Impact on Yield and Purity |

|---|---|---|---|

| Williamson Ether Synthesis (from 4-hydroxyproline) | Base | Sodium hydride (NaH), Potassium tert-butoxide. The strength and stoichiometry of the base are critical. | Affects the extent of deprotonation and potential side reactions. |

| Solvent | Anhydrous DMF, THF. The solvent should be inert and able to dissolve the reactants. | Can influence reaction rate and solubility of intermediates. | |

| Temperature | Typically ranges from 0°C to room temperature. Needs to be optimized to balance reaction rate and selectivity. | Higher temperatures can lead to decomposition or byproducts. | |

| Ethylating Agent | Ethyl iodide, ethyl bromide, diethyl sulfate. Reactivity and potential for over-alkylation should be considered. | Choice of agent can affect reaction time and purification requirements. | |

| Boc Protection | Solvent System | Using water as a solvent instead of a mixture with an organic solvent can be more efficient. google.com | Can reduce reaction time and simplify workup, improving overall process efficiency. |

Scalable Synthesis and Process Development Considerations

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges. For this compound, process development would focus on safety, cost-effectiveness, and robustness.

Key Considerations for Scalable Synthesis:

Starting Material: The choice of a readily available and inexpensive starting material is paramount. (2S,4R)-4-hydroxyproline is an attractive option due to its natural abundance in collagen. nih.gov

Reagent Selection: On a large scale, the cost, toxicity, and handling of reagents are major concerns. For instance, while sodium hydride is effective, its pyrophoric nature requires specialized handling procedures. Alternative, safer bases might be explored. The use of greener solvents is also a key consideration in modern process chemistry. google.com

Process Safety: A thorough hazard evaluation of each step is necessary. This includes assessing the thermal stability of intermediates and reaction mixtures to prevent runaway reactions.

Purification: Chromatography, which is common in lab-scale synthesis, is often impractical and expensive for large-scale production. Crystallization is a preferred method for purification as it can provide high purity material in a cost-effective manner. Process development would involve identifying suitable solvent systems for crystallization.

Process Control: Implementing robust process analytical technology (PAT) to monitor reaction progress and ensure consistency between batches is crucial for large-scale manufacturing.

The development of practical, process-scale routes to 4-fluoroprolines, starting from the readily available (2S,4R)-4-hydroxyproline and using a fluoride salt, demonstrates the type of strategic thinking required for large-scale production of proline derivatives. nih.gov

| Consideration | Laboratory Scale Approach | Scalable Process Approach | Example from Literature |

|---|---|---|---|

| Starting Material | May use more expensive, less common starting materials. | Focus on inexpensive, readily available materials like (2S,4R)-4-hydroxyproline. nih.gov | The use of (2S,4R)-4-hydroxyproline (HypOH) as a starting material for 4-fluoroprolines due to its prevalence in collagen. nih.gov |

| Reagents | Use of reagents like NaH, which can be hazardous on a large scale. | Selection of safer, more cost-effective, and environmentally friendly reagents. | Eliminating organic solvents in the Boc-protection step by using water. google.com |

| Purification | Often relies on column chromatography. | Development of robust crystallization methods for purification. | Resolving isomers through salt formation and crystallization in the synthesis of a cyclopropyl-methyl-proline derivative. acs.org |

| Process Strategy | Linear synthesis with multiple steps. | Convergent synthesis; development of more efficient "generation" processes. | Development of a "Generation 2" process for multikilogram production of a complex proline derivative. acs.org |

Chemical Reactivity and Transformational Chemistry of 4r 1 Boc 4 Ethoxy D Proline

Reactions Involving the Pyrrolidine (B122466) Nitrogen (after Boc deprotection)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. mcours.net The primary transformation involving the pyrrolidine nitrogen is its deprotection to liberate the secondary amine.

This deprotection is typically achieved using strong acids, which cleave the tert-butyl carbamate (B1207046). mcours.netresearchgate.net Common reagents for this transformation include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate (B1210297). researchgate.netorgsyn.org The reaction proceeds readily at room temperature and is often quantitative. researchgate.net

| Reagent/Condition | Description | Reference(s) |

| Trifluoroacetic Acid (TFA) | Commonly used in DCM (e.g., 25-50% v/v). Volatile and easy to remove. | mcours.net |

| HCl in Organic Solvent | 4M HCl in dioxane or ethyl acetate is standard. Yields the hydrochloride salt of the amine. | orgsyn.org |

| Aqueous Phosphoric Acid | A milder alternative, used in solvents like THF. | mcours.net |

| Lewis Acids (e.g., TMSI, SnCl₄) | Can also be used for Boc removal, though less common than protic acids. | mcours.net |

Once deprotected, the free secondary amine of the resulting (4R)-4-ethoxy-D-proline is a versatile nucleophile. It can undergo a variety of subsequent reactions:

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids to form amides. This is the fundamental reaction for incorporating the proline derivative into a peptide chain using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). academie-sciences.fracademie-sciences.frscirp.org

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination, though care must be taken to avoid over-alkylation.

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or nosyl chloride) in the presence of a base yields the corresponding sulfonamides. scirp.org

Reactivity and Stability of the 4-Ethoxy Group

The 4-ethoxy group is a secondary alkyl ether. Its reactivity is primarily centered on the cleavage of the C-O bond.

Direct nucleophilic substitution of the ethoxy group is challenging as ethoxide is a poor leaving group. For 4-substituted prolines, synthetic strategies for introducing nucleophiles at the C-4 position almost invariably start from a 4-hydroxyproline (B1632879) derivative. researchgate.netnih.gov Therefore, to achieve nucleophilic substitution, (4R)-1-Boc-4-ethoxy-D-proline would first undergo ether cleavage to yield (4R)-1-Boc-4-hydroxy-D-proline.

Once the hydroxyl group is exposed, it can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This activated intermediate can then undergo an Sₙ2 reaction with a wide range of nucleophiles. This two-step sequence allows for the introduction of various functionalities at the C-4 position. An efficient route for preparing (4R)-1-(tert-butoxy-carbonyl)-4-amino-D-proline from cis-4-hydroxy-D-proline utilizes sodium azide (B81097) and triphenylphosphine (B44618) in a Mitsunobu-type reaction, which proceeds with inversion of stereochemistry. researchgate.net

The most direct and general reaction of the 4-ethoxy group is its cleavage under strong acidic conditions. masterorganicchemistry.com

Acid-Mediated Cleavage: Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for cleaving ethers. The reaction proceeds via protonation of the ether oxygen, followed by Sₙ2 attack by the halide nucleophile. masterorganicchemistry.com

Lewis Acid-Mediated Cleavage: Boron tribromide (BBr₃) is a particularly powerful and widely used reagent for cleaving ethers, especially alkyl ethers, at low temperatures. ufp.ptnih.govgvsu.edu The reaction is often performed in an inert solvent like DCM. Computational and experimental studies suggest that for many ethers, the mechanism is more complex than a simple Sₙ1 or Sₙ2 pathway, potentially involving bimolecular complexes of the ether-BBr₃ adduct. nih.govgvsu.educore.ac.uk

The product of this cleavage is (4R)-1-Boc-4-hydroxy-D-proline, a versatile building block for further transformations. sigmaaldrich.com From this alcohol, other oxygenated derivatives can be readily formed:

Ester Formation (Acylation): The free hydroxyl group can be acylated with carboxylic acids or their derivatives to form esters. nih.gov

Ether Formation (Alkylation): The corresponding alkoxide, formed by treating the alcohol with a strong base, can be alkylated with alkyl halides (Williamson ether synthesis) to generate other 4-alkoxy-D-proline derivatives. A method for direct, selective O-alkylation of N-protected hydroxyprolines has been developed using a specific solvent system to disfavor the reactivity of the carboxylate anion. researchgate.net

Oxidative and Reductive Transformations of the Pyrrolidine Ring System

Beyond the functional groups, the pyrrolidine ring itself can undergo oxidative and reductive transformations.

Oxidation: The oxidation of N-Boc-proline derivatives has been studied. The main reactive sites for oxidation by hydroxyl radicals are the β- and γ-carbons (C3 and C4). nih.gov More synthetically useful oxidations include the conversion of the 4-hydroxy derivative (obtained after ether cleavage) to a ketone using reagents like TEMPO/bleach, yielding N-Boc-4-oxo-D-proline. google.com This ketone serves as a precursor for the stereoselective synthesis of various 3- and 4-substituted proline analogues. acs.org

Reduction: The pyrrolidine ring is generally stable to catalytic hydrogenation, which would typically reduce other functional groups first. However, under specific enzymatic or harsh chemical conditions, the ring can be reductively cleaved. For instance, D-proline reductase can catalyze the cleavage of the proline ring to yield δ-aminovaleric acid. While not a common synthetic transformation, it highlights a potential reactivity pathway.

Stereochemical Integrity During Chemical Transformations

Maintaining stereochemical integrity is paramount in the synthesis and transformation of chiral molecules like this compound, which has stereocenters at C-2 and C-4.

Reactions at N-1 and C-2: Transformations involving Boc deprotection/N-acylation at the nitrogen and functional group interconversions at the C-2 carboxylic acid generally proceed without affecting the stereochemistry at either C-2 or C-4. tandfonline.com

Reactions at C-4: The stereochemical outcome of reactions at C-4 is highly dependent on the mechanism. As discussed, nucleophilic substitution via an Sₙ2 pathway on an activated 4-hydroxyproline derivative will proceed with inversion of configuration. This allows for controlled access to the opposite (4S) stereoisomer.

Enolate Formation: The generation of an enolate by deprotonation at C-2 for the purpose of alkylation can pose a risk of epimerization at that center. However, studies on N-Boc-4-substituted proline esters show that the stereochemical outcome is highly dependent on the N-protecting group and the electrophile, often proceeding with high diastereoselectivity due to the steric hindrance imposed by the Boc group and the rigid ring structure. acs.orgnih.gov Similarly, enolates of 4-oxoproline derivatives can be trapped with high stereoselectivity. acs.org

Ring Rigidity: The five-membered pyrrolidine ring imparts significant conformational rigidity. rsc.org This inherent structural constraint helps to minimize racemization at remote centers during many chemical transformations and often allows for predictable stereochemical outcomes based on sterically favored transition states.

Applications As a Chiral Building Block in Complex Molecular Synthesis

Utilization in the Construction of Natural Products

While no specific examples of the direct use of (4R)-1-Boc-4-ethoxy-D-proline in the total synthesis of natural products are prominently reported, the analogous compound, 4-hydroxyproline (B1632879), is a common precursor in the synthesis of a wide range of biologically active natural products. nih.gov For instance, the diastereoselective alkylation of 4-hydroxy-substituted proline derivatives has been a key strategy in the synthesis of alkaloids like (−)-velbanamine and (−)-aphanorphine. nih.gov The ethoxy group in this compound could serve a similar role, acting as a stable protecting group for the hydroxyl functionality or as a handle for further functionalization. Its D-configuration also makes it a suitable starting material for the synthesis of natural products containing this less common stereoisomer of proline.

The synthesis of complex molecules often relies on the use of chiral building blocks to introduce stereocenters with high fidelity. The table below illustrates how different 4-substituted proline derivatives have been employed in the synthesis of complex targets.

| 4-Substituted Proline Derivative | Application in Synthesis | Reference |

| (2S,4R)-4-Hydroxyproline | Precursor for novel β-peptide oligomers and alkaloids. | nih.gov |

| (4S)- and (4R)-Fluoro-N-Boc-L-proline methyl esters | Used in diastereoselective alkylation reactions. | nih.gov |

| N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | Employed in stereoselective alkylation reactions with varying outcomes based on the N-protecting group. | nih.gov |

Integration into Unnatural Amino Acid Libraries

Unnatural amino acids are crucial components in the development of peptidomimetics and for studying protein structure and function. beilstein-journals.org The incorporation of constrained amino acids, such as derivatives of proline, can induce specific secondary structures like β-turns and polyproline helices. nih.gov this compound, with its defined stereochemistry and substitution, is a prime candidate for inclusion in libraries of unnatural amino acids. The Boc-protecting group is standard in solid-phase peptide synthesis (SPPS), making it readily usable in the automated synthesis of peptide chains. sigmaaldrich.compeptide.com

The synthesis of peptide analogues with enhanced enzymatic stability and tailored biological activity often involves the incorporation of non-proteinogenic amino acids. researchgate.net The ethoxy group at the 4-position can influence the local conformation and potentially engage in specific interactions within a peptide sequence.

Role in Asymmetric Synthesis as a Chiral Auxiliary Precursor

The synthesis of a chiral auxiliary from this compound would likely involve modification of the carboxylic acid functionality to attach it to a prochiral substrate. The rigid D-proline backbone, with the stereodefined ethoxy group, would then control the facial selectivity of subsequent reactions, such as alkylations or cycloadditions. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Development of Novel Organocatalysts (General Proline Derivatives)

Proline and its derivatives are among the most widely used organocatalysts, capable of promoting a variety of asymmetric reactions with high enantioselectivity. researchgate.netnih.gov These catalysts typically operate through enamine or iminium ion intermediates. researchgate.net The development of novel proline-based organocatalysts often involves modification of the pyrrolidine (B122466) ring to enhance catalytic activity, stereoselectivity, and solubility in various solvents. mdpi.com

While there are no specific reports on organocatalysts derived directly from this compound, research on 4-hydroxyproline-derived catalysts provides a strong precedent. rsc.org The hydroxyl group in these catalysts can participate in hydrogen bonding, influencing the transition state geometry and improving stereochemical control. rsc.org It is conceivable that the ethoxy group in a catalyst derived from this compound could similarly influence the catalytic environment, albeit through steric rather than hydrogen-bonding interactions. The synthesis of such a catalyst would involve deprotection of the Boc group and potential modification of the carboxylate.

The following table summarizes the performance of some proline-derived organocatalysts in asymmetric reactions, highlighting the potential for developing new catalysts from substituted prolines.

| Proline-Derived Organocatalyst | Asymmetric Reaction | Key Findings | Reference |

| (S)-Proline | Intermolecular Aldol (B89426) Reaction | Effective in various solvents, though stereocontrol can be solvent-dependent. | mdpi.com |

| 4-Acyloxy-(S)-proline derived dipeptide | Asymmetric Aldol Reaction | Efficient catalyst for the reaction of cycloalkanones with ethyl glyoxylate. | rsc.org |

| 4-Benzyloxyprolyl and 4-hydroxyprolyl sulfonamides | Asymmetric Aldol Reaction | Offered higher enantioselectivity than proline with lower catalyst loading. | rsc.org |

Incorporation into Peptides and Peptidomimetics: Structural and Functional Modulation

Strategies for Peptide Synthesis Utilizing (4R)-1-Boc-4-ethoxy-D-proline

The synthesis of peptides containing modified amino acids such as this compound can be accomplished through established methodologies, primarily solid-phase and solution-phase synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes this compound particularly suitable for these synthetic routes.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides in a laboratory setting. luxembourg-bio.com The core principle involves covalently attaching the first amino acid to an insoluble polymer resin and subsequently elongating the peptide chain through sequential coupling and deprotection cycles. nih.gov The use of excess reagents drives reactions to completion, and purification is simplified to washing and filtering the resin. luxembourg-bio.comnih.gov

This compound is designed for integration into the Boc/Bzl SPPS strategy. In this approach, the temporary Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups and the final peptide-resin linkage are cleaved at the end of the synthesis with a stronger acid like hydrofluoric acid (HF). du.ac.inchempep.com

The general cycle for incorporating this compound using Boc-SPPS involves:

Deprotection: Removal of the Nα-Boc group from the resin-bound peptide chain.

Neutralization: Neutralizing the resulting ammonium salt.

Coupling: Activating the carboxylic acid of this compound and coupling it to the free amine of the resin-bound peptide.

Washing: Removing excess reagents and byproducts.

Alternatively, while less direct, it could potentially be used in the more common Fmoc/tBu strategy if it is the N-terminal residue or if the Boc group is replaced with an Fmoc group.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Agent | Acid (e.g., Trifluoroacetic Acid - TFA) chempep.com | Base (e.g., Piperidine) |

| Side-Chain Protection | Benzyl-type ethers/esters | tert-Butyl-type ethers/esters |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) chempep.com | Strong acid (e.g., TFA) |

Solution-phase peptide synthesis, also known as classical synthesis, involves coupling amino acids or peptide fragments in a suitable solvent. nih.gov While more labor-intensive due to the need for purification after each step, it remains valuable for large-scale production. nih.gov In this approach, this compound would be coupled to another amino acid or peptide fragment whose N-terminus is protected. Following the coupling reaction, one of the protecting groups is selectively removed to allow for the next coupling step. The synthesis of complex proline derivatives often requires multi-step solution-phase methods before they are ready for incorporation into a peptide. researchgate.net

Conformational Impact on Peptide Backbone and Secondary Structures

The incorporation of proline and its derivatives has a profound impact on the local and global conformation of a peptide due to the restriction of the backbone dihedral angle phi (φ) and the unique nature of its amide bond.

Proline is widely recognized as a "helix breaker" because its rigid ring structure prevents it from adopting the ideal backbone conformation required for stable α-helices and β-sheets. researchgate.netnih.govnih.gov The cyclic side chain's covalent bond to the backbone nitrogen means it lacks the amide proton necessary for hydrogen bonding within these secondary structures. Proline is a particularly potent disruptor of β-sheet structures. researchgate.netnih.govnih.gov

However, the influence of substituted prolines like the 4-ethoxy derivative is more nuanced. The stereochemistry at the C4 position significantly influences the puckering of the pyrrolidine (B122466) ring (endo vs. exo). A 4R-substituent with an electron-withdrawing group, such as ethoxy, favors an exo ring pucker. nih.gov This conformation is compatible with and stabilizes the polyproline II (PPII) helix, a left-handed helical structure common in signaling proteins and collagen. nih.gov Therefore, incorporating this compound can be a strategy to stabilize PPII helices or introduce specific kinks, rather than simply disrupting secondary structures. nih.gov

Unlike most other amino acid peptide bonds, which strongly prefer the trans conformation, the Xaa-Pro bond has a relatively small energy difference between the cis and trans isomers. frontiersin.org This leads to a significant population of the cis conformer, and the slow interconversion between these states can be a rate-limiting step in protein folding. researchgate.netmdpi.com

The substitution at the C4 position of the proline ring provides a powerful tool to modulate this cis/trans equilibrium through stereoelectronic effects. nih.gov Electron-withdrawing substituents at the 4R position, such as fluoro, hydroxy, or ethoxy, have been shown to increase the preference for the trans conformation. nih.govnih.gov This is attributed to a combination of the gauche effect and n→π* interactions, which stabilize the exo ring pucker and, in turn, the trans amide bond. nih.govnih.gov By favoring the trans isomer, this compound can reduce conformational heterogeneity in a peptide, which is highly desirable for structure-based drug design.

| Factor | Influence on Proline Conformation | Effect of 4R-Ethoxy Group |

| Ring Pucker | Equilibrium between Cγ-endo and Cγ-exo pucker. | Favors Cγ-exo pucker due to stereoelectronic effects. nih.gov |

| Amide Bond | Significant population of both cis and trans isomers. frontiersin.org | Increases the population of the trans isomer. nih.gov |

| Secondary Structure | Generally disrupts α-helices and β-sheets. nih.gov | Promotes and stabilizes Polyproline II (PPII) helical structures. nih.gov |

Design of Conformationally Restricted Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. A key strategy in their design is the use of conformationally restricted amino acids. lifechemicals.com

This compound serves as an excellent building block for this purpose. By incorporating it into a peptide sequence, chemists can enforce a specific local conformation. lifechemicals.com The rigid pyrrolidine ring and the bias toward a specific ring pucker and trans amide bond pre-organize the peptide backbone. This conformational restriction can lead to:

Increased Binding Affinity: By locking the molecule into its bioactive conformation, the entropic penalty upon binding to a biological target is reduced.

Enhanced Selectivity: A more defined shape can lead to more specific interactions with the target receptor or enzyme, reducing off-target effects.

Improved Stability: The constrained structure can protect the peptide backbone from proteolytic degradation.

The use of unnatural, conformationally restricted proline analogs has been a successful strategy in the development of commercial drugs, demonstrating the therapeutic potential of this approach. lifechemicals.commdpi.com

Stability Enhancement of Peptides and Peptidomimetics

The stability of a peptide is intrinsically linked to its three-dimensional structure. Proline and its derivatives play a crucial role in dictating the secondary structure of peptides, particularly in the formation of β-turns and polyproline helices. The puckering of the proline ring, which can be either Cγ-exo or Cγ-endo, significantly affects the preceding peptide bond's propensity to adopt a cis or trans conformation. Substituents at the 4-position of the proline ring can bias this equilibrium through stereoelectronic effects.

Electron-withdrawing substituents at the 4R position, such as a fluoro or hydroxyl group, have been shown to favor a Cγ-exo ring pucker. nih.govnih.gov This Cγ-exo pucker preorganizes the peptide backbone in a way that stabilizes the trans conformation of the preceding peptide bond. nih.govresearchgate.net The stabilization of the trans isomer is significant because many proteases specifically recognize and cleave peptide bonds in the more flexible random coil or extended conformations, and a rigidified, pre-organized structure can confer resistance to proteolysis.

While direct studies on 4-ethoxy-D-proline are limited, the electronic properties of the ethoxy group can be considered in the context of known stereoelectronic principles. The oxygen atom of the ethoxy group is electron-withdrawing, which would be expected to favor the Cγ-exo pucker, similar to a hydroxyl or fluoro group, thereby stabilizing the trans peptide bond and enhancing peptide stability.

Detailed Research Findings

Research on various 4-substituted prolines provides a strong basis for understanding the potential effects of incorporating this compound. Studies on (2S,4R)-4-fluoroproline, for instance, have demonstrated a significant increase in the stability of proteins when it replaces native proline residues that adopt a Cγ-exo conformation. In one study, the replacement of three proline residues in ubiquitin with (4R)-fluoroproline resulted in an increase in stability of -4.71 kJ·mol⁻¹ compared to the wild-type protein. nih.gov This stabilization is attributed to the pre-organization of the proline ring into the biologically relevant Cγ-exo pucker. nih.gov

Similarly, the post-translational modification of proline to (2S,4R)-4-hydroxyproline is crucial for the stability of the collagen triple helix. The hydroxyl group's electron-withdrawing nature stabilizes the Cγ-exo pucker, which is essential for maintaining the helical structure. nih.gov

The following table summarizes the conformational preferences and stability effects of different 4-substituted prolines, providing a framework for predicting the impact of a 4-ethoxy substituent.

| 4-Substituted Proline Derivative | Preferred Ring Pucker (4R-substituent) | Effect on Preceding Peptide Bond (trans:cis ratio) | Impact on Peptide/Protein Stability |

| (4R)-Fluoroproline | Cγ-exo | Increased | Enhanced stability in structures with native Cγ-exo pucker. nih.gov |

| (4R)-Hydroxyproline | Cγ-exo | Increased | Crucial for collagen triple helix stability. nih.gov |

| (4R)-Aminoproline | Cγ-exo (at neutral pH) | Increased | pH-dependent effects on collagen triplex stability. nih.gov |

| (4R)-Ethoxyproline (Predicted) | Cγ-exo | Increased | Predicted to enhance stability through conformational rigidity. |

The incorporation of D-amino acids, such as D-proline derivatives, is another established method for increasing peptide stability. mdpi.com Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acid substrates. The use of a D-proline derivative like this compound combines the benefits of stereochemical hindrance to proteolysis with the conformational stabilization afforded by the 4-substituent.

In a study investigating the colonic stability of oxytocin analogs, the substitution of L-amino acids with D-amino acids significantly improved biostability. mdpi.com An analog with three D-amino acid substitutions retained over 85% of its initial concentration after 1.5 hours of incubation in human colonic media, compared to only 6% for the native oxytocin. mdpi.com This highlights the potent stabilizing effect of incorporating D-amino acids.

The combination of the D-configuration and the 4-ethoxy substituent in this compound is therefore expected to synergistically enhance the stability of peptides and peptidomimetics. The D-amino acid backbone provides inherent resistance to proteases, while the 4-ethoxy group is predicted to enforce a rigid Cγ-exo pucker, leading to a well-defined and stable secondary structure that further shields the peptide from enzymatic degradation.

Exploration in Enzyme Inhibition and Ligand Design

Design Principles for Incorporating (4R)-1-Boc-4-ethoxy-D-proline into Enzyme Inhibitors

The design of enzyme inhibitors incorporating the this compound scaffold is guided by several key principles centered on its distinct structural characteristics:

Conformationally Restricted Scaffold : The pyrrolidine (B122466) ring of proline reduces the conformational flexibility of a molecule. This pre-organization lowers the entropic penalty of binding to a target, often leading to higher affinity. This rigid structure serves as a reliable scaffold to position key interacting functional groups in precise spatial orientations within an enzyme's active site. mdpi.com

Stereochemical Control : The D-configuration of the proline derivative is crucial. For many metalloproteases, the relative cis-configuration between the C2-carboxylate and a C4-substituent in a (2R,4R)-disubstituted D-proline scaffold has been found to be extremely important for potent binding activity and selectivity. mdpi.com This arrangement allows the substituents to optimally engage with different pockets of the enzyme active site.

Synthetic Utility of the N-Boc Group : The N-tert-butyloxycarbonyl (Boc) protecting group is a standard feature in peptide synthesis. It allows for the controlled, stepwise assembly of complex molecules by protecting the proline's nitrogen atom, which can then be deprotected under specific conditions to allow for further chemical modifications.

Case Studies with Related D-Proline Derivatives in Enzyme Inhibition:

While specific studies on this compound are not extensively detailed in the literature, the utility of the underlying D-proline scaffold is well-documented across several important enzyme families. These examples serve to illustrate the potential applications of the title compound.

Matrix metalloproteases (MMPs) are zinc-dependent enzymes involved in remodeling the extracellular matrix; their dysregulation is linked to diseases like cancer and arthritis. researchgate.netnih.gov D-proline derivatives have been successfully developed as MMP inhibitors (MMPIs). The proline scaffold mimics the turn structure of collagen, a natural substrate for many MMPs. mdpi.com The design of these inhibitors often places a zinc-binding group (ZBG) at one position and substituents that interact with the enzyme's specificity pockets (S-pockets) at others.

Research has shown that the stereochemistry at the C-4 position is critical. For instance, derivatives of (2R,4R)-4-hydroxy-D-proline were found to be more potent MMP inhibitors than analogues with a (2S,4R) or L-proline scaffold, highlighting the importance of the cis relationship between the C2 and C4 substituents. mdpi.com The substituent at the C4 position can be tuned to achieve selectivity for different MMP isoforms; for example, by targeting unique features of the S1' or S2 pockets of enzymes like MMP-2, MMP-9, or MMP-13. mdpi.com

| Scaffold Base | Key Feature | Target Enzyme(s) | Significance of D-Proline Scaffold |

|---|---|---|---|

| (2R,4R)-4-hydroxy-D-proline | cis-configuration of C2 and C4 substituents | MMP-13 | Demonstrated higher potency compared to other stereoisomers, indicating the importance of precise substituent orientation. mdpi.com |

| α-sulfonyl γ-(glycinyl-amino)proline | cis-configuration at the proline scaffold | MMP-2 | Achieved good selectivity for MMP-2 over other enzymes like APN/CD13. mdpi.com |

| D-proline with C3 appendage | Substituent at C3 position | General MMPs | The C3 appendage was designed to address the S1 pocket by providing an additional hydrogen bond donor. mdpi.com |

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics. nih.govnih.gov The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. rsc.org D-proline and L-proline scaffolds have been used to design broad-spectrum MBL inhibitors by positioning a thiol and a carboxylate group to chelate the zinc ions in the active site. mdpi.com The constrained ring helps to define the optimal distance between these two key functional groups for effective metal binding. mdpi.com While many MBL inhibitors have been developed, no clinically useful options have been approved to date, making this an active area of research. nih.govresearchgate.net

| Compound Series | Key Design Feature | Target MBL(s) | Observed Outcome |

|---|---|---|---|

| D-proline derivatives with varied amide appendages | Optimization of distance between thiol and carboxylate groups | Broad-spectrum MBLs | Compounds with the shortest distance between the zinc-binding groups were the most active inhibitors. mdpi.com |

| Cyclic amino acid chelators conjugated to β-lactam scaffolds | Improved drug transport and pharmacokinetic properties | New Delhi metallo-β-lactamase (NDM) | Novel inhibitors fully restored the efficacy of the antibiotic meropenem (B701) against NDM-producing bacteria in vitro. rsc.org |

Aminopeptidase N (APN/CD13) is another zinc-containing metalloprotease that is overexpressed in tumor vasculature and is involved in angiogenesis and cancer progression. mdpi.comnih.gov As such, it is a promising target for anticancer therapies. mdpi.com D-proline derivatives have been investigated for targeting APN/CD13. Similar to MMP and MBL inhibitors, the design strategy involves a zinc-binding group and other moieties that interact with the enzyme's substrate-binding pockets. The proline scaffold provides the structural rigidity needed to correctly orient these elements for effective inhibition. mdpi.com

Structure-Activity Relationship (SAR) Studies Focusing on the 4-Position Substituent

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. For proline-based inhibitors, the substituent at the C4 position is a common point of modification to enhance potency and selectivity.

Studies on a series of substituted benzylproline derivatives as inhibitors for the glutamine transporter ASCT2 revealed that the apparent binding affinity increased with greater hydrophobicity of the side chain. nih.govmssm.edu This suggests that for certain targets, a nonpolar C4 substituent on the proline ring can favorably occupy a hydrophobic pocket in the binding site.

In the context of MMP inhibitors, research has shown a remarkable enhancement in potency for compounds that contain an sp² center (e.g., an exomethylene or a functionalized oxime) at the C4 carbon compared to saturated analogues. nih.gov This modification can alter the ring pucker and the orientation of other substituents, leading to more favorable interactions with the enzyme. The ethoxy group in this compound represents a saturated, moderately hydrophobic substituent, and SAR studies on related scaffolds would be essential to determine if increasing or decreasing this hydrophobicity, or introducing unsaturation, would benefit binding to a specific target enzyme.

| Enzyme/Target Class | Modification at C4-Position | Effect on Activity | Reference |

|---|---|---|---|

| Matrix Metalloproteases (MMPs) | Introduction of an sp² center (e.g., oxime, exomethylene) | Remarkable enhancement in potency (typically <10 nM for MMP-3) | nih.gov |

| Matrix Metalloproteases (MMPs) | Reduction of C4 carbon from sp² to sp³ hybridization | Typically an order of magnitude loss in potency | nih.gov |

| Glutamine Transporter ASCT2 | Increasing hydrophobicity of the side chain | Increased apparent binding affinity | nih.gov |

| MMP-9 vs. MMP-2 | Various substituents at C4 | Did not significantly improve selectivity for MMP-2 over MMP-9, suggesting other regions of the inhibitor were dominant for selectivity. | mdpi.com |

Development of Bioactive Probes and Imaging Agents (e.g., Photoaffinity Probes)

Beyond direct inhibition, proline derivatives are valuable for creating chemical biology tools to study enzyme function and localization. The C4 position is an ideal site for introducing functionalities that enable the creation of bioactive probes.

For example, a related compound, Boc-(4R)-4-azido-D-proline, incorporates an azide (B81097) group at the C4 position. chemimpex.com This azido (B1232118) group is a versatile chemical handle for "click chemistry," allowing the proline scaffold to be easily conjugated to other molecules, such as:

Fluorophores : For creating fluorescent probes to visualize the location of a target enzyme within cells or tissues.

Biotin tags : For affinity purification and identification of protein targets (target deconvolution).

Photoreactive groups : For generating photoaffinity probes that, upon UV irradiation, form a covalent bond with the target enzyme, enabling irreversible labeling and identification.

By analogy, the ethoxy group of this compound could be synthetically replaced with an azide, alkyne, or other functional group to generate versatile probes. Such tools are invaluable for validating drug targets, studying drug-target engagement, and enabling advanced imaging applications. chemimpex.com

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating (4R)-1-Boc-4-ethoxy-D-proline from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for these purposes, especially when dealing with chiral molecules.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

Reverse-phase HPLC is a primary tool for assessing the chemical purity of this compound. A typical method would utilize a C18 stationary phase with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA) to improve peak shape.

Chiral HPLC is indispensable for separating the enantiomers of 1-Boc-4-ethoxy-proline and confirming the enantiomeric purity of the D-isomer. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of proline derivatives. nih.govnih.gov The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. nih.govnih.gov Studies on similar Boc-proline derivatives have shown that hydrogen bonding interactions between the analyte and the chiral stationary phase play a dominant role in chiral recognition, especially for molecules with carboxyl or hydroxyl groups. nih.gov

Table 1: Illustrative HPLC and Chiral HPLC Parameters for the Analysis of this compound

| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |

| Column | C18, 4.6 x 150 mm, 5 µm | Polysaccharide-based CSP (e.g., Chiralpak series), 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temp. | 25 °C | 25 °C |

| Injection Vol. | 10 µL | 10 µL |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. rsc.org For Boc-proline derivatives, SFC with a polysaccharide-based chiral stationary phase can offer excellent resolution. rsc.org The mobile phase in SFC typically consists of supercritical carbon dioxide and a polar organic modifier, such as methanol or ethanol (B145695). The percentage of the modifier and the column temperature are key parameters that influence retention and selectivity. rsc.org In some cases, SFC can achieve better resolution for Boc-proline derivatives compared to HPLC, with the added benefit of reduced solvent consumption. rsc.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the compound's fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are primary methods for the structural confirmation of this compound. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

In the ¹H NMR spectrum, characteristic signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), and the protons of the proline ring. The chemical shifts and coupling constants of the proline ring protons provide information about the ring's conformation.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Boc (9H) | ~1.4 | s |

| Proline-Hα | ~4.2 | m |

| Proline-Hβ | ~2.0-2.3 | m |

| Proline-Hγ | ~3.9 | m |

| Proline-Hδ | ~3.4-3.6 | m |

| OCH₂CH₃ (2H) | ~3.5 | q |

| OCH₂CH₃ (3H) | ~1.2 | t |

| COOH (1H) | Broad signal | s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic acid) | ~175 |

| C=O (Boc) | ~154 |

| C(CH₃)₃ (Boc) | ~80 |

| C(CH₃)₃ (Boc) | ~28 |

| Proline-Cα | ~60 |

| Proline-Cβ | ~35 |

| Proline-Cγ | ~75 |

| Proline-Cδ | ~52 |

| OCH₂CH₃ | ~64 |

| OCH₂CH₃ | ~15 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique for this type of analysis. The expected molecular ion peak would correspond to the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation of the molecule, which can provide further structural information. A characteristic fragmentation would be the loss of the Boc group or the ethoxy group.

Determination of Enantiomeric Excess and Diastereomeric Purity

For a chiral molecule like this compound, confirming its stereochemical purity is crucial.

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It is determined using a chiral analytical technique, most commonly chiral HPLC or chiral SFC. rsc.org By separating the two enantiomers, the area under each peak can be integrated to calculate the percentage of each enantiomer present. The enantiomeric excess is then calculated using the formula:

e.e. (%) = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] x 100

Diastereomeric purity is relevant when a molecule has more than one chiral center. In the case of this compound, which has two chiral centers, diastereomers could be present as impurities. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like HPLC or even by NMR spectroscopy, as they will have distinct sets of signals. The integration of the signals corresponding to the different diastereomers allows for the determination of the diastereomeric purity.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline compounds at an atomic level. nih.govsoton.ac.uk This powerful technique provides unambiguous proof of a molecule's connectivity, relative configuration of stereogenic centers, and, crucially, its absolute stereochemistry. nih.gov For a chiral molecule like this compound, a single-crystal X-ray diffraction experiment is the gold standard for verifying the assigned (R) configuration at the C4 position and understanding its conformational preferences in the solid state.

The methodology involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be precisely determined. soton.ac.uk The absolute configuration is typically established using anomalous dispersion effects, which result in small, measurable differences in the diffraction data (known as Bijvoet pairs). The calculation of the Flack parameter from this data provides a powerful indicator of the correct absolute structure; a value near zero confirms the assignment. sci-hub.se

A crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining the molecule's geometry. This information is typically summarized in a crystallographic information file (CIF) and presented in tabular form in publications. A representative data table, illustrating the type of information that would be obtained from such an analysis, is provided below.

Table 1: Representative Crystallographic Data for a Substituted Proline Derivative

| Parameter | Representative Value | Description |

| Crystal Data | ||

| Chemical Formula | C₁₂H₂₁NO₅ | The elemental composition of the molecule. |

| Formula Weight | 259.30 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal lattice system (one of seven possibilities). |

| Space Group | P2₁ | The symmetry group of the crystal. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | |

| a (Å) | 6.15 | Length of the 'a' axis of the unit cell. |

| b (Å) | 14.20 | Length of the 'b' axis of the unit cell. |

| c (Å) | 8.30 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 105.4 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 698.5 | The volume of the unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| Refinement Details | ||

| Flack Parameter | 0.05(7) | A value close to 0 confirms the absolute configuration. sci-hub.se |

| R-factor (R1) | 0.045 | An indicator of the agreement between the crystallographic model and data. |

Note: The data in this table are representative and hypothetical, illustrating typical values for a molecule of this class. An actual experimental analysis of this compound would be required to obtain its specific structural parameters.

Future Directions and Emerging Research Avenues

Expanding Synthetic Diversity at the 4-Position

The ethoxy group at the 4-position of the proline ring serves as a starting point for extensive synthetic diversification. The parent compound for many 4-substituted prolines is 4-hydroxyproline (B1632879), an inexpensive and commercially available starting material. nih.govmdpi.com A technique known as "proline editing" allows for the stereospecific modification of the 4-hydroxyproline hydroxyl group while the amino acid is part of a peptide sequence on a solid support. nih.gov This strategy opens the door to creating a vast array of derivatives.

Future research will likely focus on expanding the repertoire of functionalities at the 4-position beyond simple ethers. This involves leveraging established synthetic transformations, such as Mitsunobu and SN2 reactions, to introduce a wide range of substituents with either retention (4R) or inversion (4S) of stereochemistry. nih.gov For example, the 4-hydroxyl group can be converted into a good leaving group, such as a sulfonate, which can then be displaced by various nucleophiles like azides, thiolates, and halides. nih.govresearchgate.net This approach provides access to versatile building blocks, including 4-azidoprolines for "click chemistry" and 4-mercaptoprolines for native chemical ligation. nih.govresearchgate.netchemimpex.com

The synthesis of proline analogs with different fluorine-containing groups (e.g., fluoro, difluoromethyl, trifluoromethyl) is another promising area, as fluorination can significantly alter the biological properties of a molecule. medchemexpress.comnih.gov

| 4-Position Substituent | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Azide (B81097) (-N₃) | SN2 displacement of a sulfonate | Bioorthogonal "click chemistry" | nih.govchemimpex.com |